![molecular formula C18H22FN3O2 B5464298 [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B5464298.png)
[3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol
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Overview
Description
The compound [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol, also known as FMP, is a novel chemical compound that has been synthesized in recent years. It is a member of the piperidine class of compounds and has shown promise in scientific research applications.
Mechanism of Action
The mechanism of action of [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol involves its binding to the dopamine D3 receptor. By binding to this receptor, [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol blocks the activity of dopamine, which is a neurotransmitter that is involved in the regulation of reward and motivation. This blockade leads to a reduction in the reinforcing effects of drugs of abuse, making [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol a potential candidate for the treatment of addiction.
Biochemical and Physiological Effects
[3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol has been shown to have a number of biochemical and physiological effects. It has been found to reduce the self-administration of cocaine and nicotine in animal models, indicating its potential as an anti-addictive agent. [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol has also been found to reduce the expression of c-Fos, a marker of neuronal activation, in the nucleus accumbens, a brain region that is involved in reward processing.
Advantages and Limitations for Lab Experiments
One of the major advantages of [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol is its selectivity for the dopamine D3 receptor. This selectivity makes it a valuable tool for studying the role of this receptor in addiction and other neurological disorders. However, one of the limitations of [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Future Directions
There are several potential future directions for research on [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Another area of interest is the investigation of the potential therapeutic uses of [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol in the treatment of addiction and other neurological disorders. Finally, the development of new experimental paradigms that take advantage of [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol's unique properties may lead to new insights into the role of dopamine in reward and motivation.
Synthesis Methods
The synthesis of [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol is a multi-step process that involves the use of several reagents and solvents. The first step involves the synthesis of 4-methoxypyrimidin-2-amine, which is then reacted with 2-fluorobenzyl bromide to form 2-(4-methoxypyrimidin-2-yl)-N-(2-fluorobenzyl)acetamide. This intermediate is then reacted with piperidine and formaldehyde to form [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol. The synthesis of [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Scientific Research Applications
[3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol has shown promise in scientific research applications, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol has also been shown to have anti-addictive properties, making it a potential candidate for the treatment of drug addiction.
properties
IUPAC Name |
[3-[(2-fluorophenyl)methyl]-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-24-16-7-9-20-17(21-16)22-10-4-8-18(12-22,13-23)11-14-5-2-3-6-15(14)19/h2-3,5-7,9,23H,4,8,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNYFHGNJUGLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCCC(C2)(CC3=CC=CC=C3F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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